methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and pyridine rings via coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of enzymes or receptors. The piperidine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. Its combination of pyrazole, piperidine, and pyridine rings provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
methyl 6-[4-(1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-16(22)12-2-3-14(17-8-12)15(21)20-6-4-11(5-7-20)13-9-18-19-10-13/h2-3,8-11H,4-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWRTXOWXWUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC(CC2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.